1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone
Overview
Description
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone is a chemical compound characterized by the presence of a triazole ring attached to a phenyl group, which is further connected to an ethanone moiety. This compound is of significant interest due to its diverse applications in various fields, including medicinal chemistry, materials science, and industrial chemistry.
Mechanism of Action
Target of Action
The primary targets of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone are currently unknown. This compound is a part of a collection of unique chemicals provided to early discovery researchers
Mode of Action
Similar 1,2,4-triazole hybrids have been shown to inhibit the proliferation of cancer cells by inducing apoptosis .
Biochemical Pathways
Some 1,2,4-triazole hybrids have been found to exhibit potent inhibitory activities against certain cancer cell lines , suggesting that they may affect pathways related to cell proliferation and apoptosis.
Result of Action
Similar 1,2,4-triazole hybrids have been found to inhibit the proliferation of cancer cells .
Biochemical Analysis
Biochemical Properties
The 1,2,4-triazole ring in 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone can bind to the iron in the heme moiety of cytochrome P450 enzymes . This interaction can influence the activity of these enzymes, potentially affecting the metabolism of other compounds within the cell .
Cellular Effects
Similar compounds have been shown to exhibit cytotoxic activities against certain cancer cell lines
Molecular Mechanism
Its ability to bind to cytochrome P450 enzymes suggests that it may influence enzyme activity and thus alter cellular metabolism
Metabolic Pathways
Given its potential interaction with cytochrome P450 enzymes, it may influence the metabolism of other compounds within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone typically involves the reaction of 4-(1H-1,2,4-triazol-1-yl)benzaldehyde with a suitable acetylating agent under controlled conditions. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine, which facilitates the acetylation process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and optimize production efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.
Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated derivatives.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Hydrogenated triazole derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Shares the triazole and phenyl moieties but differs in the functional group attached to the phenyl ring.
1-(4-methyl-1H-1,2,4-triazol-1-yl)phenyl ethanone: Similar structure with a methyl group on the triazole ring.
Uniqueness: 1-[4-(1H-1,2,4-triazol-1-yl)phenyl]ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in research and industry .
Properties
IUPAC Name |
1-[4-(1,2,4-triazol-1-yl)phenyl]ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-8(14)9-2-4-10(5-3-9)13-7-11-6-12-13/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFALYRBPWXTPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80368933 | |
Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25700-04-3 | |
Record name | 1-[4-(1H-1,2,4-Triazol-1-yl)phenyl]ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80368933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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